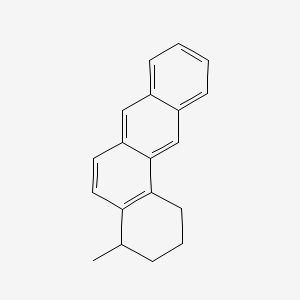
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14. It is a derivative of benzanthracene, characterized by the presence of a methyl group at the 4th position and a partially hydrogenated anthracene ring system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the hydrogenation of 4-Methylbenz(a)anthracene. This process can be carried out using catalytic hydrogenation, where a catalyst such as palladium on carbon (Pd/C) is used under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale catalytic hydrogenation processes, similar to those used in laboratory settings, but optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Further hydrogenation can reduce the compound to more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced using reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones, alcohols, or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Studied for its potential carcinogenic properties and its role in cancer research.
Industry: Used in the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound may also generate reactive oxygen species (ROS) during metabolic activation, contributing to its toxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: A parent compound without the methyl group and hydrogenation.
4-Methylbenz(a)anthracene: Similar structure but without the hydrogenation of the anthracene ring.
1,2,3,4-Tetrahydrobenz(a)anthracene: Similar structure but without the methyl group.
Uniqueness
4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to the combination of the methyl group and the partially hydrogenated anthracene ring. This structural uniqueness influences its chemical reactivity and biological interactions, distinguishing it from other PAHs .
Propiedades
Número CAS |
94849-73-7 |
|---|---|
Fórmula molecular |
C19H18 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
4-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene |
InChI |
InChI=1S/C19H18/c1-13-5-4-8-18-17(13)10-9-16-11-14-6-2-3-7-15(14)12-19(16)18/h2-3,6-7,9-13H,4-5,8H2,1H3 |
Clave InChI |
WEQNTBRUZQLAIA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2=C1C=CC3=CC4=CC=CC=C4C=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


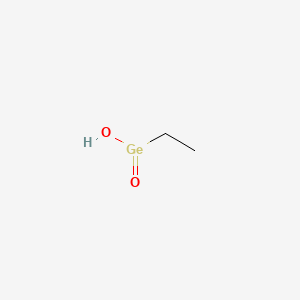
![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14153798.png)
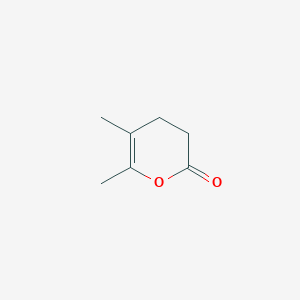
![[(1S,2S)-2-pentylcyclopropyl]boronic acid](/img/structure/B14153812.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14153829.png)
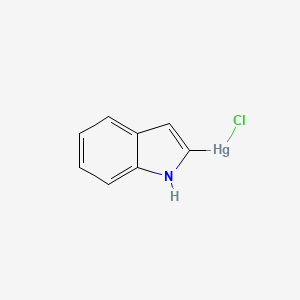
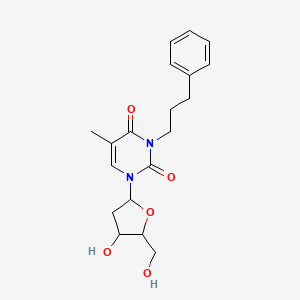
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153854.png)
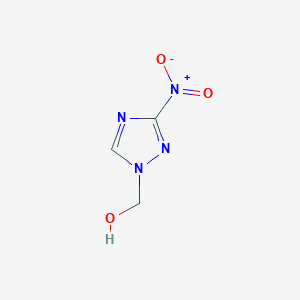


![(5Z)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14153868.png)
![7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14153871.png)
